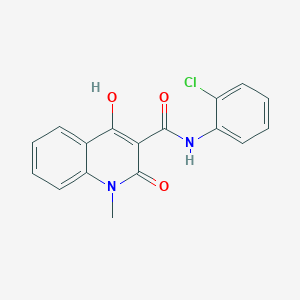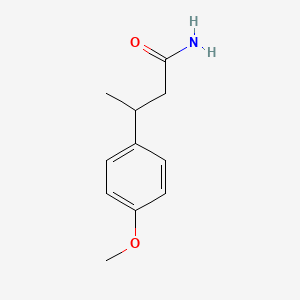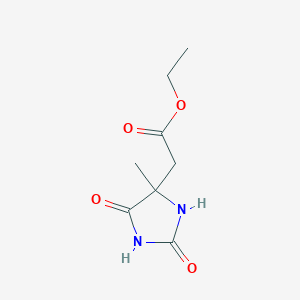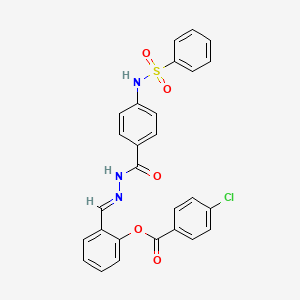![molecular formula C18H25ClN2O4 B11999719 [4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid is a complex organic compound with the molecular formula C18H25ClN2O4 . This compound is notable for its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid typically involves multiple steps:
- Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
- Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Attachment of the Chlorophenyl Acetic Acid Moiety: The final step involves coupling the protected piperidine with 3-chlorophenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
- Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
- Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
- Oxidation: N-oxides of the piperidine ring.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry::
- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
- Catalysis: It can be used as a ligand in catalytic reactions.
- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
- Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of neuropharmacology.
- Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds::
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
Uniqueness: The presence of the 3-chlorophenyl group in 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
属性
分子式 |
C18H25ClN2O4 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(24)20-14-7-9-21(10-8-14)15(16(22)23)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,24)(H,22,23) |
InChI 键 |
GQVQRDPMSGVEJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)




![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)






